molecular formula C16H14N4 B2809128 (2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile CAS No. 1381866-80-3

(2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile

Cat. No.: B2809128
CAS No.: 1381866-80-3
M. Wt: 262.316
InChI Key: HELHBGDJAKTLLG-NTCAYCPXSA-N
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Description

(2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile is a complex organic compound that features a benzimidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with pyridine derivatives under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

(2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole structures.

    Pyridine derivatives: Compounds with pyridine rings and similar functional groups.

Uniqueness: (2E)-1H-benzimidazol-2-yl(1-ethylpyridin-2(1H)-ylidene)ethanenitrile is unique due to its combination of benzimidazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2E)-2-(1H-benzimidazol-2-yl)-2-(1-ethylpyridin-2-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-2-20-10-6-5-9-15(20)12(11-17)16-18-13-7-3-4-8-14(13)19-16/h3-10H,2H2,1H3,(H,18,19)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHBGDJAKTLLG-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=CC1=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C=CC=C/C1=C(/C#N)\C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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